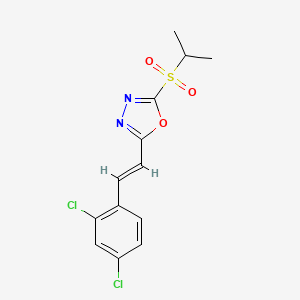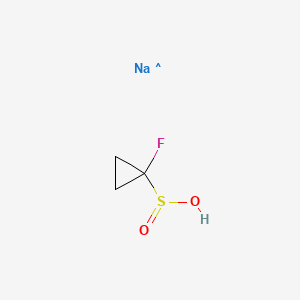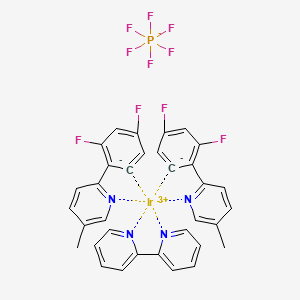
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate is a complex organometallic compound that has garnered significant interest in the field of chemistry
Métodos De Preparación
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate typically involves a series of complex reactions. The synthetic route often includes the coordination of iridium with the ligands 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine and 2-pyridin-2-ylpyridine. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the final product.
Análisis De Reacciones Químicas
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one ligand is replaced by another. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Medicine: Research is being conducted on its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of light-emitting diodes (LEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate involves its interaction with specific molecular targets. The iridium center plays a crucial role in facilitating various catalytic processes. The compound can interact with substrates through coordination bonds, leading to the activation of the substrates and subsequent chemical transformations. The pathways involved in these reactions are often complex and depend on the specific application.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate stands out due to its unique combination of ligands and the presence of iridium. Similar compounds include:
- 2-(2,4-difluorophenyl)pyridine;iridium(3+);2,2’-bipyridine;hexafluorophosphate
- 2-(2,4-difluorophenyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
These compounds share some structural similarities but differ in their specific ligands and coordination environments, leading to variations in their chemical properties and applications .
Propiedades
Fórmula molecular |
C34H24F10IrN4P |
|---|---|
Peso molecular |
901.8 g/mol |
Nombre IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C12H8F2N.C10H8N2.F6P.Ir/c2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*2-3,5-7H,1H3;1-8H;;/q2*-1;;-1;+3 |
Clave InChI |
OLBCLOCLKZDFCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




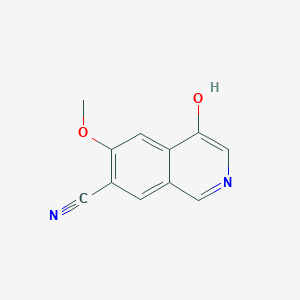
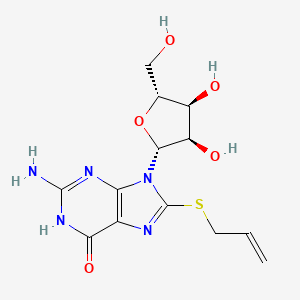
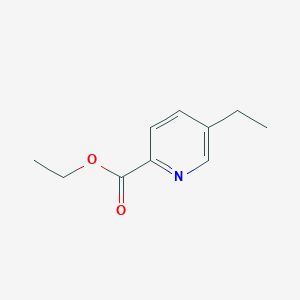



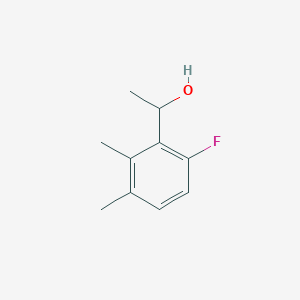

![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
